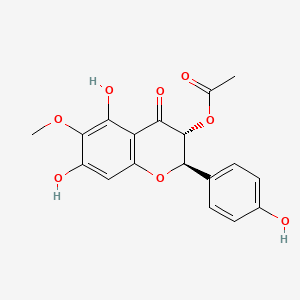

6-Methoxyaromadendrin 3-O-acetate

Description

Structure

3D Structure

Properties

CAS No. |

130926-71-5 |

|---|---|

Molecular Formula |

C18H16O8 |

Molecular Weight |

360.3 g/mol |

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxo-2,3-dihydrochromen-3-yl] acetate |

InChI |

InChI=1S/C18H16O8/c1-8(19)25-18-15(23)13-12(7-11(21)17(24-2)14(13)22)26-16(18)9-3-5-10(20)6-4-9/h3-7,16,18,20-22H,1-2H3/t16-,18+/m1/s1 |

InChI Key |

SZKFMAOEZUMSRT-AEFFLSMTSA-N |

SMILES |

CC(=O)OC1C(OC2=C(C1=O)C(=C(C(=C2)O)OC)O)C3=CC=C(C=C3)O |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)OC)O)C3=CC=C(C=C3)O |

Canonical SMILES |

CC(=O)OC1C(OC2=C(C1=O)C(=C(C(=C2)O)OC)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of 6 Methoxyaromadendrin 3 O Acetate

Chromatographic Separation and Purification Strategies

The purification of 6-Methoxyaromadendrin 3-O-acetate from a crude plant extract relies on advanced chromatographic methods. These techniques separate compounds based on their physicochemical properties, such as polarity, size, and affinity for the stationary phase.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the high-resolution purification of natural products like flavonoids. This method utilizes a high-pressure pump to pass the sample dissolved in a mobile phase through a column packed with a stationary phase. The separation is based on the differential partitioning of the sample components between the two phases.

For a flavonoid acetate (B1210297) such as 6-Methoxyaromadendrin 3-O-acetate, a reversed-phase preparative LC system is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to effectively separate compounds with a range of polarities. The fractions are collected as they elute from the column, and those containing the pure compound are combined and concentrated.

Table 1: Illustrative Preparative LC Gradient for Flavonoid Separation

| Time (minutes) | % Water (with 0.1% Formic Acid) | % Acetonitrile (with 0.1% Formic Acid) | Flow Rate (mL/min) |

| 0 | 90 | 10 | 15 |

| 5 | 90 | 10 | 15 |

| 35 | 50 | 50 | 15 |

| 40 | 5 | 95 | 15 |

| 45 | 5 | 95 | 15 |

| 50 | 90 | 10 | 15 |

Note: This table represents a typical gradient for the separation of flavonoids and is for illustrative purposes. The optimal conditions for 6-Methoxyaromadendrin 3-O-acetate would require specific methodological development.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample. In CCC, a biphasic solvent system is used. One phase is held stationary in a coil by centrifugal force, while the other mobile phase is pumped through it. The sample is injected into the system and partitioned between the two liquid phases, allowing for separation based on the partition coefficients of the components.

The selection of an appropriate biphasic solvent system is critical for successful CCC separation. For flavonoids, solvent systems composed of hexane, ethyl acetate, methanol, and water in various ratios are commonly used. The ideal system provides a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.

Table 2: Examples of Biphasic Solvent Systems for Flavonoid Separation in CCC

| Solvent System Components | Volume Ratio | Application |

| Hexane-Ethyl Acetate-Methanol-Water | 3:7:5:5 | Separation of moderately polar flavonoids |

| Chloroform-Methanol-Water | 4:3:2 | Separation of a broad range of polarities |

| Ethyl Acetate-n-Butanol-Water | 5:1:5 | Separation of polar flavonoids and glycosides |

Note: The suitability of these systems for 6-Methoxyaromadendrin 3-O-acetate would need to be determined experimentally.

Crystallization is often the final step in the purification process, yielding a highly pure solid compound. After chromatographic purification, the fractions containing 6-Methoxyaromadendrin 3-O-acetate would be combined and the solvent evaporated. The resulting residue is then dissolved in a minimal amount of a suitable hot solvent or a solvent mixture. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals. The purity of the resulting crystals can be very high.

The choice of solvent is crucial for successful crystallization. Solvents in which the compound is sparingly soluble at room temperature but readily soluble when heated are ideal. Common solvents for the crystallization of flavonoids include methanol, ethanol, acetone, and mixtures with water.

Other isolation methods that can be employed in the preliminary stages of purification include solid-phase extraction (SPE) to pre-concentrate the flavonoids and remove interfering substances from the crude extract.

Structural Elucidation and Chemodiversity of 6 Methoxyaromadendrin 3 O Acetate

Application of Advanced Spectroscopic and Spectrometric Techniques

The precise structural determination of 6-Methoxyaromadendrin 3-O-acetate is reliant on a suite of advanced analytical methods. Each technique provides a unique piece of the puzzle, from elemental composition to the three-dimensional arrangement of atoms.

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the molecular formula of a compound. For 6-Methoxyaromadendrin 3-O-acetate, with a chemical formula of C₁₈H₁₆O₈, HRMS provides an exceptionally accurate mass measurement, distinguishing it from other isobaric compounds. The monoisotopic mass of this compound is calculated to be 360.08452 u. An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition. Further analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information, such as the loss of the acetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed connectivity and stereochemistry of a molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (such as COSY, HSQC, and HMBC) NMR experiments, the precise arrangement of protons and carbons in the 6-Methoxyaromadendrin 3-O-acetate structure can be mapped out.

The IUPAC name, (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl acetate (B1210297), explicitly defines the stereochemistry at the C-2 and C-3 positions of the C-ring. This trans configuration is a key feature of the aromadendrin (B1667607) skeleton. In the ¹H NMR spectrum, the coupling constant (J-value) between the protons at H-2 and H-3 would be characteristic of this trans-diaxial relationship, providing experimental confirmation of the stereochemistry. The chemical shifts of the protons and carbons would further be influenced by the presence of the 6-methoxy and 3-O-acetate groups, allowing for their precise localization on the flavanonol backbone.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide crucial information about the functional groups present in 6-Methoxyaromadendrin 3-O-acetate.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups. These would include:

A broad absorption band for the hydroxyl (-OH) groups.

A sharp, strong absorption for the carbonyl (C=O) group of the C-ring.

An absorption band for the ester carbonyl (C=O) of the acetate group.

Absorptions corresponding to C-O stretching of the ether and ester groups.

Bands associated with the aromatic C=C bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, typically referred to as Band I (originating from the B-ring cinnamoyl system) and Band II (from the A-ring benzoyl system). The position and intensity of these bands are sensitive to the substitution pattern on the flavonoid skeleton. The presence of hydroxyl and methoxy (B1213986) groups on the A-ring of 6-Methoxyaromadendrin 3-O-acetate would influence the position of Band II, while the hydroxyl group on the B-ring would affect Band I.

Structural Classification and Stereochemistry within Flavanonols

6-Methoxyaromadendrin 3-O-acetate belongs to the flavanonol (or dihydroflavonol) subclass of flavonoids. Flavanonols are characterized by a C6-C3-C6 skeleton with a heterocyclic C-ring that is saturated at the C2-C3 bond and possesses a hydroxyl group at the C-3 position.

The stereochemistry of flavanonols is a critical aspect of their structural diversity. The C-2 and C-3 positions are chiral centers, giving rise to four possible stereoisomers. In the case of 6-Methoxyaromadendrin 3-O-acetate, the designation is (2R,3R). This specifies the absolute configuration at these two centers, with the phenyl group at C-2 and the acetate group at C-3 in a trans relationship. This stereochemical arrangement is a defining feature of the molecule and influences its biological activity.

Naturally Occurring Analogs and Biogenetically Related Compounds

6-Methoxyaromadendrin 3-O-acetate is part of a larger family of related natural products. Its core structure, aromadendrin, also known as (+)-dihydrokaempferol, is a common flavanonol found in a variety of plants.

Biogenetically , flavanonols are synthesized in plants via the flavonoid biosynthesis pathway. The precursor, a flavanone (B1672756) such as naringenin (B18129), is hydroxylated at the 3-position by the enzyme flavanone 3-hydroxylase (F3H) to yield a dihydroflavonol. In the case of aromadendrin, the precursor is naringenin. The subsequent 6-methoxylation and 3-O-acetylation steps are carried out by specific enzymes, an O-methyltransferase and an O-acetyltransferase, respectively. The study of these enzymatic transformations is key to understanding the chemodiversity of this class of compounds.

A number of naturally occurring analogs of 6-Methoxyaromadendrin 3-O-acetate have been isolated from various plant sources. These analogs often differ in the pattern of hydroxylation, methoxylation, and glycosylation or acylation. Examples of related compounds include:

Aromadendrin: The parent compound without the methoxy and acetate groups.

6-Methoxyaromadendrin: The direct precursor, lacking only the 3-O-acetate group.

Kaempferol: The flavonol analog with a double bond between C-2 and C-3.

Other acylated and glycosylated derivatives of aromadendrin and its methoxylated forms.

The study of these analogs provides valuable insights into the structure-activity relationships within this class of flavonoids and the biosynthetic capabilities of different plant species.

Biosynthesis and Metabolic Regulation of 6 Methoxyaromadendrin 3 O Acetate

Elucidation of Precursor Pathways

The formation of the basic flavonoid skeleton, from which 6-Methoxyaromadendrin 3-O-acetate is derived, is a classic example of the interplay between primary and secondary metabolism, drawing precursors from distinct but interconnected pathways.

Phenylpropanoid Pathway Contributions

The phenylpropanoid pathway serves as the foundational route for the synthesis of a vast number of plant secondary metabolites, including flavonoids. nih.govtaylorandfrancis.com This pathway begins with the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway. nih.gov A series of three key enzymatic steps, often referred to as the general phenylpropanoid pathway, converts L-phenylalanine into p-coumaroyl-CoA, a critical intermediate. nih.govnih.gov

The enzymes involved in this initial sequence are:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step, the deamination of L-phenylalanine to form trans-cinnamic acid. nih.gov

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. nih.govfrontiersin.org

This p-coumaroyl-CoA molecule provides the C6-C3 backbone of the resulting flavonoid structure.

Acetate (B1210297) Pathway (Polyketide Pathway) Linkages in Flavonoid Biosynthesis

While the phenylpropanoid pathway supplies one of the aromatic rings and the three-carbon bridge, the second aromatic ring of the flavonoid skeleton is derived from the acetate pathway, also known as the polyketide pathway. nih.govwikipedia.org This pathway provides malonyl-CoA, which is formed from the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC). nih.gov

The key linking step is catalyzed by chalcone (B49325) synthase (CHS), which facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govnih.gov This reaction forms a chalcone, the immediate precursor to all flavonoids. nih.gov The acetate pathway's contribution is therefore essential for the completion of the characteristic C6-C3-C6 flavonoid backbone. nih.gov

Enzymatic Mechanisms in Flavanonol Biosynthesis

Following the formation of the chalcone backbone, a series of enzymatic modifications lead to the diverse classes of flavonoids, including the flavanonols to which aromadendrin (B1667607) belongs. The subsequent methoxylation and acetylation steps yield the specific compound 6-Methoxyaromadendrin 3-O-acetate.

Key Enzymes and Their Catalytic Activities

The biosynthesis from the initial chalcone to the final decorated flavanonol involves several key enzymes that catalyze specific reactions of isomerization, hydroxylation, methoxylation, and acylation.

| Enzyme | Abbreviation | Catalytic Function |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific isomerization of chalcones into their corresponding flavanones. nih.govyoutube.com |

| Flavanone (B1672756) 3-hydroxylase | F3H | A 2-oxoglutarate-dependent dioxygenase that introduces a hydroxyl group at the C-3 position of the flavanone, producing a dihydroflavonol (flavanonol). nih.govyoutube.com |

| Flavonoid 3'-hydroxylase | F3'H | A cytochrome P450 monooxygenase that hydroxylates the B-ring of dihydroflavonols at the 3' position. nih.gov |

| O-methyltransferase | OMT | Catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid skeleton. In the case of 6-Methoxyaromadendrin, this occurs at the 6-position. |

| Acyltransferase | - | Transfers an acyl group, in this case, an acetate group from acetyl-CoA, to a hydroxyl group of the flavonoid. For 6-Methoxyaromadendrin 3-O-acetate, this occurs at the 3-O-position. nih.gov |

The formation of aromadendrin (dihydrokaempferol) is a critical step, which is then further modified. Dihydrokaempferol is produced from naringenin (B18129) by the action of F3H. youtube.com Subsequent methoxylation at the 6-position and acetylation at the 3-O-position, catalyzed by specific OMTs and acyltransferases respectively, result in the final product, 6-Methoxyaromadendrin 3-O-acetate.

Genetic Regulation of Biosynthetic Enzymes

The expression of the genes encoding these biosynthetic enzymes is a highly regulated process, ensuring that flavonoid production occurs at the right time and in the right tissues. This regulation is primarily managed at the transcriptional level by complexes of transcription factors. oup.combiotech-asia.org

The key regulatory families include:

R2R3-MYB proteins: These transcription factors are major regulators of the flavonoid pathway. ijfmr.com Specific MYB proteins can activate the promoters of early biosynthetic genes like CHS, CHI, and F3H. oup.comijfmr.com

basic Helix-Loop-Helix (bHLH) proteins: These proteins often form complexes with MYB transcription factors to regulate the expression of late biosynthetic genes, particularly those involved in anthocyanin and proanthocyanidin (B93508) synthesis. oup.combiotech-asia.org

WD40-repeat proteins: These proteins act as scaffolds, stabilizing the interaction between MYB and bHLH transcription factors to form a regulatory complex known as the MBW complex (MYB-bHLH-WD40). nih.govoup.com

The coordinated action of these transcription factors allows for precise control over the flux through the flavonoid pathway, leading to the accumulation of specific compounds like 6-Methoxyaromadendrin 3-O-acetate in response to developmental and environmental cues. nih.gov

Environmental and Endogenous Factors Influencing Accumulation

The biosynthesis and accumulation of flavonoids, including 6-Methoxyaromadendrin 3-O-acetate, are not static processes. They are dynamically influenced by a range of both internal (endogenous) and external (environmental) factors.

Environmental Factors:

| Factor | Effect on Flavonoid Accumulation |

| Light | Light, particularly UV radiation, is a potent inducer of flavonoid biosynthesis. researchgate.netresearchgate.net Flavonoids act as UV protectants, and their production is often upregulated in response to light stress. researchgate.net The intensity and quality of light can significantly impact the types and amounts of flavonoids produced. researchgate.netmdpi.com |

| Temperature | Both high and low temperatures can influence flavonoid content. Low temperatures, for instance, have been shown to be conducive to the accumulation of certain flavonoids. mdpi.com |

| Nutrient Availability | The availability of essential nutrients can affect the production of secondary metabolites. For example, nutrient depletion can sometimes trigger an increase in flavonoid biosynthesis as part of the plant's stress response. researchgate.net |

| Biotic Stress | Attack by pathogens or herbivores can induce the production of flavonoids, which can act as phytoalexins or feeding deterrents. youtube.com |

Endogenous Factors:

| Factor | Effect on Flavonoid Accumulation |

| Developmental Stage | The accumulation of specific flavonoids is often tightly linked to the developmental stage of the plant, with different compounds being prevalent in flowers, fruits, leaves, and roots. ijfmr.com |

| Phytohormones | Plant hormones such as auxins, cytokinins, and abscisic acid can modulate the expression of flavonoid biosynthetic genes and thereby influence the accumulation of these compounds. |

| Tissue Type | Flavonoid accumulation is tissue-specific. For example, anthocyanins are often found in flowers and fruits to attract pollinators and seed dispersers, while other flavonoids may accumulate in leaves and roots for defense. |

General Role of Sucrose (B13894) Levels in Flavonoid Accumulation

In plants, the availability of sugars, particularly sucrose, is a significant factor influencing the biosynthesis of flavonoids. nih.gov Studies in Arabidopsis thaliana have demonstrated that sucrose signaling pathways can modulate the accumulation of flavonoids, including anthocyanins and flavonols. nih.gov This regulation is often mediated by specific transcription factors that respond to sucrose levels, thereby activating the genes responsible for flavonoid production. nih.gov While a direct link to 6-Methoxyaromadendrin 3-O-acetate has not been established, it is plausible that its biosynthesis is also influenced by the carbohydrate status of the plant, a common regulatory theme in secondary metabolism.

General Response to Abiotic Stresses as a Defense Mechanism

Flavonoids are well-documented as key players in plant defense against a variety of abiotic stresses, including drought and osmotic stress. nih.govmdpi.com Research on hybrid poplar (Populus tremula × P. alba) has shown that drought stress leads to the increased expression of several key genes in the flavonoid biosynthesis pathway. nih.govmdpi.com This upregulation of gene expression results in the accumulation of phenolic and flavonoid compounds, which contribute to the plant's antioxidant capacity and help mitigate cellular damage caused by stress. nih.govmdpi.com Although not specifically demonstrated for 6-Methoxyaromadendrin 3-O-acetate, it is a member of the flavonoid family and thus may accumulate under such stress conditions as part of the plant's protective response.

General Developmental and Tissue-Specific Expression Profiles

The accumulation of flavonoids is often highly specific to certain tissues and developmental stages in plants. In Populus species, for instance, flavonoids are found in leaves, bark, and bud resins, with the chemical profile of these compounds varying significantly between different species and tissues. oup.commdpi.comresearchgate.net For example, the leaf bud resin of Populus deltoides is rich in flavones and flavanols, while that of Populus nigra contains high levels of other phenolic compounds. oup.com The composition and concentration of flavonoids can also change as tissues develop; for example, dihydrochalcone (B1670589) accumulation in Populus trichocarpa leaf buds is linked to their growth and development. oup.com This tissue and developmental specificity is a hallmark of the tight regulatory control plants exert over their secondary metabolic pathways. It is therefore likely that the presence and concentration of 6-Methoxyaromadendrin 3-O-acetate would also vary between different parts of the plant and throughout its lifecycle, though specific data remains unavailable.

Structure Activity Relationship Sar Studies and Chemical Derivatization

Identification of Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 6-Methoxyaromadendrin 3-O-acetate, the key pharmacophoric features can be inferred from its structural components and the broader flavonoid literature.

The foundational flavanone (B1672756) skeleton, consisting of two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic C-ring, is a fundamental requirement for the bioactivity of many flavonoids. The hydroxyl groups, particularly those on the B-ring, are often crucial for antioxidant activity through hydrogen atom donation. In the case of 6-Methoxyaromadendrin 3-O-acetate, the 4'-hydroxyl group on the B-ring is a key feature.

The 3-O-acetate group on the C-ring is another critical pharmacophoric element. Acetylation of hydroxyl groups can increase the lipophilicity of a flavonoid, which may enhance its ability to cross cell membranes. researchgate.net However, the presence of a bulky acetate (B1210297) group at the 3-position may also introduce steric hindrance, potentially altering the binding affinity to certain enzymes or receptors. The impact of acetylation on bioactivity is often complex and context-dependent, with some studies reporting enhanced effects and others diminished activity. mdpi.combohrium.com

Computational studies, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) modeling, on related flavonoids have highlighted the importance of hydrogen bond donors and acceptors, as well as electrostatic fields, in determining their biological activity. analchemres.orgnih.gov For 6-Methoxyaromadendrin 3-O-acetate, the carbonyl group at the 4-position, the ether oxygen in the C-ring, and the hydroxyl and methoxy (B1213986) groups are key contributors to its electrostatic potential and hydrogen bonding capacity.

Synthetic Approaches for Structural Modifications and Analog Generation

To explore the SAR of 6-Methoxyaromadendrin 3-O-acetate and to optimize its biological activities, synthetic modifications are essential. These modifications can target the ester and glycosylation patterns, as well as the core flavanone skeleton.

The 3-O-acetate group is a prime target for modification. Standard esterification or de-esterification reactions can be employed to generate a series of analogs with varying acyl chain lengths or different ester functionalities. For instance, replacing the acetate with longer chain fatty acids could further enhance lipophilicity. Conversely, hydrolysis of the acetate to yield the free 3-hydroxyl group of 6-methoxyaromadendrin would provide a key comparator compound to assess the impact of the acetate moiety.

Glycosylation is another powerful tool for modifying the properties of flavonoids. Attaching sugar moieties at the hydroxyl positions (5, 7, or 4') could significantly alter the solubility, bioavailability, and even the mechanism of action of the parent compound. Enzymatic or chemical glycosylation methods could be employed to introduce various monosaccharides or disaccharides.

The flavanone skeleton of 6-Methoxyaromadendrin 3-O-acetate offers multiple sites for structural modification.

A-Ring: The 6-methoxy group can be demethylated to the corresponding hydroxyl group or replaced with other alkoxy groups of varying chain lengths. Furthermore, additional substituents, such as halogens or alkyl groups, could be introduced at the 8-position to probe the electronic and steric requirements for activity.

B-Ring: The 4'-hydroxyl group is a key site for derivatization. It can be etherified, esterified, or even replaced with other functional groups to investigate its role in target binding and antioxidant activity. Introducing additional hydroxyl or methoxy groups at the 3' or 5' positions would also be informative, as the B-ring substitution pattern is a well-established determinant of flavonoid bioactivity.

C-Ring: Modifications to the C-ring are more challenging but can yield significant insights. For instance, the saturation of the C2-C3 bond is a defining feature of flavanones. Introducing a double bond to create the corresponding flavone (B191248) analog would allow for a direct assessment of the importance of the stereochemistry at the 2 and 3 positions and the planarity of the C-ring.

Impact of Structural Changes on Biological Efficacy and Selectivity

The structural modifications described above are anticipated to have a profound impact on the biological efficacy and selectivity of 6-Methoxyaromadendrin 3-O-acetate.

Changes in the esterification pattern at the 3-position are likely to modulate the compound's anti-inflammatory and antiproliferative activities. As shown in studies with other flavonoids, acetylation can enhance the inhibitory effect on cell proliferation. mdpi.comnih.gov However, the optimal acyl chain length and substitution pattern would need to be determined empirically.

| Compound | Parent Flavonoid | Modification | Observed Effect on Cell Proliferation Inhibition |

| 5Ac-Q | Quercetin | Peracetylation | Enhanced activity in various cancer cell lines. mdpi.com |

| 4Ac-K | Kaempferol | Peracetylation | Enhanced activity in various cancer cell lines. mdpi.com |

| 3Ac-A | Apigenin | Peracetylation | No significant enhancement of antiproliferative effect. nih.gov |

This table illustrates the variable impact of acetylation on the antiproliferative activity of different flavonoids, suggesting that the effect is compound-specific.

Alterations to the methoxy group on the A-ring could influence the compound's metabolic stability and its interaction with specific enzymes. For instance, demethylation to a hydroxyl group might increase antioxidant activity but could also make the compound more susceptible to metabolic conjugation. The position of the methoxy group is also critical; for example, studies on methoxyflavones have shown that a 6-methoxy substituent can have a different impact on antiproliferative activity compared to a 5- or 7-methoxy group.

Modifications to the B-ring hydroxylation pattern are expected to directly impact the antioxidant capacity of the resulting analogs. The presence of a catechol (3',4'-dihydroxy) moiety in the B-ring is a well-known feature for potent radical scavenging activity. Therefore, introducing a hydroxyl group at the 3'-position of 6-Methoxyaromadendrin 3-O-acetate could significantly enhance its antioxidant potential.

Advanced Analytical Methodologies for 6 Methoxyaromadendrin 3 O Acetate Research

Quantitative and Qualitative Profiling by Advanced Chromatography-Mass Spectrometry

Advanced hyphenated chromatographic and mass spectrometric techniques are indispensable tools for the in-depth analysis of 6-Methoxyaromadendrin 3-O-acetate. These methods offer high resolution, sensitivity, and specificity, which are crucial for distinguishing the target compound from a myriad of other structurally related flavonoids and phytochemicals present in plant extracts, such as those from Populus nigra buds and Alpinia katsumadai seeds.

UPLC-Q-TOF-MS stands as a powerful platform for the analysis of flavonoid acetates like 6-Methoxyaromadendrin 3-O-acetate. The UPLC system, with its sub-two-micron particle columns, provides rapid and high-resolution separations, significantly improving peak capacity and reducing analysis time compared to conventional HPLC. When coupled with a Q-TOF mass spectrometer, this technique allows for the accurate mass measurement of precursor and product ions, facilitating the elemental composition determination and structural elucidation of the compound.

In the analysis of plant extracts, UPLC-Q-TOF-MS can be employed to generate a detailed chemical profile. For a compound like 6-Methoxyaromadendrin 3-O-acetate, the high-resolution mass spectrometry (HRMS) capability of Q-TOF is critical for differentiating it from other isomeric and isobaric compounds. While specific fragmentation data for 6-Methoxyaromadendrin 3-O-acetate is not extensively published, the fragmentation pattern can be predicted based on the known behavior of similar flavonoid structures, such as pinobanksin-3-acetate, which is also found in Populus nigra extracts nih.govmdpi.com. The expected fragmentation would likely involve the loss of the acetyl group, followed by characteristic cleavages of the flavonoid C-ring.

Table 1: Predicted UPLC-Q-TOF-MS Data for 6-Methoxyaromadendrin 3-O-acetate

| Parameter | Predicted Value/Characteristic |

| Molecular Formula | C₁₈H₁₆O₇ |

| Monoisotopic Mass | 344.090 Da |

| Predicted [M+H]⁺ ion | m/z 345.097 |

| Predicted [M-H]⁻ ion | m/z 343.082 |

| Key MS/MS Fragments | Loss of acetyl group (-42 Da), Retro-Diels-Alder (RDA) fragmentation of the C-ring. |

Note: The data in this table is predicted based on the chemical structure of 6-Methoxyaromadendrin 3-O-acetate and typical fragmentation patterns of similar flavonoids.

Gas Chromatography-Mass Spectrometry (GC-MS) offers a complementary approach for the analysis of 6-Methoxyaromadendrin 3-O-acetate, particularly after derivatization. Due to the relatively low volatility of flavonoids, a derivatization step, such as silylation, is typically required to convert the non-volatile compound into a more volatile derivative suitable for GC analysis.

GC-MS analysis of extracts from plants like Populus nigra has successfully identified a wide range of phytochemicals, including various flavonoids and their derivatives nih.govresearchgate.netznaturforsch.comnih.gov. The high separation efficiency of capillary GC columns combined with the sensitive and specific detection by mass spectrometry allows for the resolution and identification of individual components in complex mixtures. The electron ionization (EI) mass spectra generated by GC-MS provide characteristic fragmentation patterns that can be used for structural confirmation by matching against spectral libraries.

Table 2: Hypothetical GC-MS Parameters for Derivatized 6-Methoxyaromadendrin 3-O-acetate

| Parameter | Condition |

| Column | 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Note: This table presents a hypothetical set of GC-MS parameters that could be used for the analysis of a derivatized form of 6-Methoxyaromadendrin 3-O-acetate.

For exceptionally complex biological samples, multi-dimensional chromatography provides enhanced separation power. This technique involves coupling two or more chromatographic columns with different separation mechanisms to resolve components that may co-elute in a single-dimensional separation. A common setup is two-dimensional liquid chromatography (2D-LC), which can significantly increase peak capacity and resolution. While there are no specific reports on the application of multi-dimensional chromatography for 6-Methoxyaromadendrin 3-O-acetate, its utility for separating complex flavonoid mixtures is well-established.

Metabolomics and Chemometric Approaches

Metabolomics, coupled with powerful statistical tools, provides a holistic view of the chemical composition of a biological sample and can be instrumental in understanding the role of compounds like 6-Methoxyaromadendrin 3-O-acetate in a broader biological context.

In metabolomics studies, chemometric methods such as Partial Least Squares-Discriminant Analysis (PLS-DA) and Hierarchical Clustering Analysis (HCA) are employed to analyze large and complex datasets generated by techniques like LC-MS and GC-MS. These statistical tools help in identifying patterns and discriminating between different sample groups.

Metabolomics research can be broadly categorized into untargeted and targeted approaches.

Untargeted Metabolomics: This approach aims to capture a comprehensive snapshot of all detectable metabolites in a sample. In the context of 6-Methoxyaromadendrin 3-O-acetate, an untargeted metabolomics study of a plant extract would involve acquiring data for all ions within a certain mass range using techniques like UPLC-Q-TOF-MS. Subsequent data analysis would then aim to identify metabolites that are differentially expressed between sample groups. This could lead to the discovery of novel biological roles or pathways involving 6-Methoxyaromadendrin 3-O-acetate.

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites. A targeted study of 6-Methoxyaromadendrin 3-O-acetate would involve developing a highly sensitive and specific analytical method, often using a triple quadrupole mass spectrometer, to accurately measure its concentration in various samples. This approach is crucial for validating the findings of untargeted studies and for applications where precise quantification is necessary. A targeted metabolomics study of Alpinia katsumadai successfully quantified several key flavonoids, demonstrating the power of this approach in the analysis of specific bioactive compounds within a complex matrix sciopen.com.

Table 3: Comparison of Untargeted and Targeted Metabolomics for 6-Methoxyaromadendrin 3-O-acetate Research

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

| Goal | Comprehensive profiling of all detectable metabolites | Accurate quantification of specific, known metabolites |

| Analytical Technique | High-resolution MS (e.g., Q-TOF) | Triple Quadrupole MS |

| Data Analysis | Complex, involves feature detection, alignment, and statistical analysis | More straightforward, focused on peak integration and quantification |

| Application for 6-Methoxyaromadendrin 3-O-acetate | Discovery of new biological roles and metabolic pathways | Precise measurement of concentration in different samples |

Emerging Analytical Techniques for High-Throughput Screening

The quest to identify novel bioactive compounds from natural sources has driven the development of sophisticated high-throughput screening (HTS) technologies. For a flavonoid derivative like 6-Methoxyaromadendrin 3-O-acetate, these emerging techniques offer the potential for rapid and efficient screening of its biological activities against a multitude of targets. Traditional HTS methods, while effective, are often being enhanced or replaced by more information-rich and less resource-intensive approaches. These next-generation analytical methodologies are poised to accelerate the exploration of the therapeutic potential of 6-Methoxyaromadendrin 3-O-acetate.

A significant advancement in HTS is the integration of mass spectrometry, giving rise to techniques like Affinity Selection-Mass Spectrometry (AS-MS). AS-MS is particularly well-suited for screening complex mixtures of natural products. nih.govnih.govresearchgate.net This method relies on the binding affinity between a potential ligand, such as 6-Methoxyaromadendrin 3-O-acetate, and a specific biological target. The ligand-receptor complexes are then isolated from non-binding compounds, and the bound ligands are identified using highly sensitive mass spectrometry. nih.govnih.gov This approach bypasses the need for fluorescent or radioactive labels and can identify ligands that bind to allosteric sites, not just the active site of a protein. nih.gov Several AS-MS methods have been developed, including pulsed ultrafiltration (PUF)-AS-MS, size exclusion chromatography (SEC)-AS-MS, and magnetic microbead affinity selection screening (MagMASS). nih.govchromatographyonline.com

Microfluidics, or "lab-on-a-chip" technology, represents another frontier in high-throughput screening. These devices manipulate minute volumes of fluids in channels with dimensions of tens to hundreds of micrometers, enabling the automation of complex biochemical assays with significantly reduced reagent consumption and analysis time. nih.govnih.gov For the screening of compounds like 6-Methoxyaromadendrin 3-O-acetate, microfluidic platforms can be designed to perform a vast number of parallel experiments, such as cell-based assays, enzyme inhibition studies, and receptor-binding analyses. nih.govnih.gov The high-throughput nature of microfluidics allows for the rapid evaluation of a compound's bioactivity across a range of concentrations and against multiple cell lines or targets simultaneously.

High-content screening (HCS) is an advanced imaging-based technique that provides detailed information on the phenotypic responses of cells to a test compound. By combining automated microscopy with sophisticated image analysis software, HCS can simultaneously measure multiple cellular parameters, such as cell morphology, viability, proliferation, and the localization of specific proteins. When screening a flavonoid library that could include 6-Methoxyaromadendrin 3-O-acetate, HCS can reveal nuanced effects on cellular pathways and identify potential mechanisms of action that would be missed by simpler viability assays. chemfaces.commedchemexpress.comselleckchem.com

The following table provides a comparative overview of these emerging high-throughput screening techniques:

| Technique | Principle | Advantages for Screening 6-Methoxyaromadendrin 3-O-acetate |

| Affinity Selection-Mass Spectrometry (AS-MS) | Separation of ligand-target complexes from non-binders, followed by mass spectrometric identification of the bound ligand. nih.govnih.gov | - Label-free detection.- Can identify binders from complex mixtures.- Suitable for a wide range of biological targets. nih.govfrontiersin.org- Can discover ligands for allosteric sites. nih.gov |

| Microfluidics-Based Screening | Miniaturized and automated biochemical or cell-based assays in micro-channel devices. nih.govnih.gov | - High-throughput and rapid analysis.- Low sample and reagent consumption.- Precise control over experimental conditions.- Enables single-cell analysis. nih.gov |

| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple phenotypic changes in cells. chemfaces.commedchemexpress.com | - Provides multi-parametric data on cellular responses.- Elucidates mechanism of action.- Can identify unexpected biological activities.- Suitable for phenotypic drug discovery. |

Recent research has demonstrated the power of these techniques in natural product discovery. For instance, a high-throughput immunofluorescence-based phenotypic screening of a flavonoid compound library successfully identified potent inhibitors of human enterovirus A71. nih.gov While this study did not specifically name 6-Methoxyaromadendrin 3-O-acetate, it highlights the applicability of HCS to flavonoid screening. Similarly, AS-MS has been effectively used to discover pharmacologically active compounds from various natural product extracts. nih.govnih.gov

The application of these emerging analytical techniques to the study of 6-Methoxyaromadendrin 3-O-acetate holds the promise of rapidly uncovering its biological functions and potential therapeutic applications. By moving beyond traditional screening methods, researchers can gain a more comprehensive understanding of how this natural compound interacts with biological systems at the molecular and cellular levels.

Ecological Significance and Biotechnological Applications

Role in Plant-Environment Interactions and Defense Mechanisms

While direct studies on the ecological functions of 6-Methoxyaromadendrin 3-O-acetate are not extensively documented, the roles of its parent compound, aromadendrin (B1667607), and other related flavonoids provide strong indications of its likely activities in plants. nih.govcaymanchem.com Flavonoids are a diverse group of plant secondary metabolites that are crucial for adaptation to environmental challenges and for defense against various biotic and abiotic stresses. nih.gov

Methoxyflavonoids, a category to which 6-Methoxyaromadendrin 3-O-acetate belongs, often exhibit enhanced biological activities compared to their non-methoxylated counterparts. The presence of a methoxy (B1213986) group can influence the lipophilicity and, consequently, the interaction of the molecule with biological membranes, potentially enhancing its defensive capabilities.

Potential Defensive Roles of 6-Methoxyaromadendrin 3-O-acetate:

| Defense Mechanism | Description | Supporting Evidence from Related Compounds |

| Antimicrobial Activity | Inhibition of the growth of pathogenic bacteria and fungi. | Aromadendrin derivatives have shown antibacterial activity. nih.gov Plant phenolics, in general, are known for their antimicrobial properties. mdpi.com |

| Insecticidal and Antifeedant Activity | Deterring or killing herbivorous insects. | Flavonoids can act as toxins or alter the palatability of plant tissues, thereby protecting against insect pests. mdpi.com |

| Allelopathy | The chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. | Certain flavonoids have been identified as allelopathic agents, influencing the growth of neighboring plants. mdpi.comresearchgate.net |

| UV Protection | Absorption of harmful UV-B radiation, protecting the plant's cellular components from damage. | Flavonoids are known to accumulate in the epidermal layers of leaves and stems, where they act as a screen against UV radiation. |

| Antioxidant Activity | Scavenging of reactive oxygen species (ROS) generated during periods of stress, thereby mitigating oxidative damage. | The flavanonol structure, with its hydroxyl groups, confers antioxidant properties. nih.gov |

Biotechnological Production and Engineering Strategies

The low abundance of many specialized metabolites in their native plant sources often hinders their large-scale extraction and application. nih.gov Biotechnological approaches offer promising and sustainable alternatives for the production of valuable compounds like 6-Methoxyaromadendrin 3-O-acetate. biotechrep.irbiotechrep.ir

Cell Culture and Hairy Root Culture for Metabolite Production

Plant cell and tissue culture techniques, particularly hairy root cultures, are powerful platforms for the production of secondary metabolites. researchgate.netnih.gov Hairy roots, induced by the infection of plant tissues with Agrobacterium rhizogenes, are characterized by their rapid growth in hormone-free media, genetic stability, and high capacity for synthesizing secondary metabolites. nih.govfrim.gov.my

While there are no specific reports on the production of 6-Methoxyaromadendrin 3-O-acetate in hairy root cultures, this system holds significant potential. If a plant source for this compound is identified, establishing hairy root cultures from that species could be a viable strategy for its sustainable production. researchgate.net Elicitation, the treatment of cultures with signaling molecules that stimulate defense responses, could further enhance the biosynthesis of this flavonoid.

Genetic Engineering and Synthetic Biology for Enhanced Biosynthesis

Metabolic engineering and synthetic biology provide powerful tools to engineer microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) to produce specific flavonoids. nih.govnih.govyoutube.com This approach involves the reconstruction of the plant's biosynthetic pathway in a microbial host.

The biosynthesis of aromadendrin, the precursor to 6-Methoxyaromadendrin 3-O-acetate, has been successfully demonstrated in E. coli. nih.gov The pathway starts with the amino acid L-phenylalanine or L-tyrosine and proceeds through several enzymatic steps to produce naringenin (B18129), a key intermediate. nih.gov

Proposed Biosynthetic Pathway to 6-Methoxyaromadendrin 3-O-acetate:

| Step | Precursor | Enzyme | Product | Gene Source Example |

| 1 | p-Coumaric acid | 4-Coumarate-CoA ligase (4CL) | p-Coumaroyl-CoA | Petroselinum crispum nih.gov |

| 2 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone (B49325) synthase (CHS) | Naringenin chalcone | Petunia hybrida nih.gov |

| 3 | Naringenin chalcone | Chalcone isomerase (CHI) | Naringenin | Medicago sativa nih.gov |

| 4 | Naringenin | Flavanone (B1672756) 3-hydroxylase (F3H) | Aromadendrin (Dihydrokaempferol) | Arabidopsis thaliana nih.gov |

| 5 | Aromadendrin | Flavonoid 6-hydroxylase/O-methyltransferase | 6-Methoxyaromadendrin | (Hypothetical) |

| 6 | 6-Methoxyaromadendrin | Acyltransferase | 6-Methoxyaromadendrin 3-O-acetate | (Hypothetical) |

To produce 6-Methoxyaromadendrin 3-O-acetate, the established pathway to aromadendrin would need to be extended with two additional enzymatic steps: a methoxylation at the 6-position and an acetylation at the 3-O-position. This would require the identification and characterization of the specific methyltransferase and acetyltransferase enzymes responsible for these modifications in the native plant.

Synthetic biology strategies can be employed to optimize this engineered pathway for higher yields. mdpi.comnih.govbiotechrep.iracs.org These strategies include:

Enhancing precursor supply: Overexpressing genes involved in the production of malonyl-CoA, a critical building block for flavonoids. nih.gov

Enzyme engineering: Modifying the catalytic efficiency and substrate specificity of the pathway enzymes.

Scaffolding: Co-localizing the pathway enzymes to increase metabolic flux towards the final product.

Host engineering: Modifying the host's metabolism to reduce the diversion of precursors to competing pathways.

Considerations for Sustainable Sourcing and Cultivation

For many plant-derived compounds, wild harvesting remains a primary source. However, this practice can be unsustainable and lead to the depletion of natural populations. researchgate.netfao.org If a natural plant source of 6-Methoxyaromadendrin 3-O-acetate is identified and becomes commercially important, the implementation of sustainable harvesting practices and cultivation programs will be crucial.

Key considerations for sustainability include:

Good Agricultural and Collection Practices (GACP): Adhering to guidelines that ensure the long-term survival of the plant species and the quality of the harvested material.

Cultivation: Developing agricultural systems for the plant to ensure a reliable and consistent supply, reducing pressure on wild populations. This may involve optimizing growing conditions, such as soil type, irrigation, and fertilization, to maximize the content of the target flavonoid.

Green Extraction Techniques: Employing environmentally friendly methods for the extraction and purification of the compound from plant biomass to minimize the use of harsh solvents and reduce energy consumption. nih.govmdpi.comresearchgate.net

Ultimately, the biotechnological production methods described in section 8.2 offer the most sustainable and scalable long-term solution for obtaining 6-Methoxyaromadendrin 3-O-acetate, decoupling its supply from the constraints of plant cultivation and harvesting.

Current Research Gaps and Future Perspectives

Unexplored Biological Activities and Therapeutic Potential (Preclinical, non-human)

The therapeutic promise of 6-Methoxyaromadendrin 3-O-acetate can be inferred from the known activities of its structural relatives. Aromadendrin (B1667607), the parent compound, has demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. researchgate.net Similarly, taxifolin (B1681242) (dihydroquercetin), another closely related dihydroflavonol, has been shown to possess potent anti-inflammatory and neuroprotective capabilities. nih.govfrontiersin.org

Future preclinical investigations should, therefore, prioritize screening 6-Methoxyaromadendrin 3-O-acetate for similar activities. Initial in vitro studies could assess its anti-inflammatory effects by measuring its ability to inhibit pro-inflammatory cytokines in cell models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov Furthermore, its neuroprotective potential could be explored in models of neuronal injury and neuroinflammation. nih.govmdpi.com

Table 1: Potential Preclinical Investigations for 6-Methoxyaromadendrin 3-O-acetate based on Activities of Related Flavonoids

| Biological Activity | Potential Preclinical Model | Key Endpoints to Measure | Rationale based on Related Compounds |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production, reduction of TNF-α and IL-6 levels. | Aromadendrin and taxifolin exhibit significant anti-inflammatory effects. researchgate.netnih.gov |

| Neuroprotection | Hydrogen peroxide-induced oxidative stress in neuronal cell lines (e.g., SH-SY5Y) | Increased cell viability, reduction in reactive oxygen species (ROS), inhibition of caspase activation. | Dihydroflavonols have shown neuroprotective effects against oxidative stress-induced neuronal damage. nih.govfrontiersin.org |

| Antioxidant | DPPH or ABTS radical scavenging assays | IC50 values for radical scavenging activity. | Flavonoids are well-known for their antioxidant properties. The additional methoxy (B1213986) and acetate (B1210297) groups may modulate this activity. frontiersin.org |

It is crucial to note that the presence of the 6-methoxy and 3-O-acetate groups will likely modulate the biological activity compared to its parent compounds. Acetylation can, in some cases, enhance the bioavailability and membrane permeability of flavonoids, potentially leading to improved therapeutic efficacy. mdpi.com

Integration of Omics Technologies for Comprehensive Understanding

To move beyond simple activity screening, a comprehensive understanding of the mechanisms of action of 6-Methoxyaromadendrin 3-O-acetate is essential. Modern "omics" technologies, including transcriptomics, proteomics, and metabolomics, offer powerful tools to achieve this. youtube.com

By treating relevant cell models with the compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the specific cellular pathways modulated by 6-Methoxyaromadendrin 3-O-acetate. For instance, a multi-omics approach could reveal if its anti-inflammatory effects are mediated through the NF-κB or MAPK signaling pathways, which are common targets for flavonoids. nih.govnih.gov

Table 2: Application of Omics Technologies in Future Research of 6-Methoxyaromadendrin 3-O-acetate

| Omics Technology | Research Question | Potential Findings |

| Transcriptomics | Which genes are differentially expressed in response to treatment? | Identification of gene networks related to inflammation, apoptosis, or cell survival. |

| Proteomics | How does the compound alter the cellular proteome? | Pinpointing specific protein targets and signaling pathways (e.g., kinase cascades). frontiersin.org |

| Metabolomics | What are the metabolic effects of the compound and what are its metabolites? | Understanding the compound's metabolic fate and its impact on cellular metabolism. metwarebio.com |

Integrated multi-omics analysis can provide a holistic view of the compound's biological impact, paving the way for more targeted and hypothesis-driven research. nih.govmdpi.com

Development of Novel Synthetic Routes and Chemical Libraries

The scarcity of 6-Methoxyaromadendrin 3-O-acetate in nature necessitates the development of efficient and scalable synthetic routes. While the synthesis of flavonoid derivatives is well-established, specific protocols for this compound are lacking. mdpi.comnih.gov Future research should focus on developing a regioselective synthesis, likely starting from a more readily available flavonoid precursor like aromadendrin or taxifolin.

The synthesis would likely involve the protection of other hydroxyl groups, followed by methylation at the 6-position and acetylation at the 3-position. Enzymatic synthesis, using lipases for regioselective acetylation, could also be explored as a more environmentally friendly alternative to traditional chemical methods. mdpi.comresearchgate.net

Once a reliable synthetic route is established, it can be used to generate a chemical library of related compounds. By systematically varying the functional groups (e.g., different acyl groups at the 3-position or different alkoxy groups at the 6-position), researchers can conduct structure-activity relationship (SAR) studies. This will help to identify the key structural features responsible for any observed biological activity and to optimize the compound for improved potency and selectivity.

Translational Research Pathways for Preclinical Development

Promising results from in vitro studies must be followed by a clear translational pathway to assess the preclinical potential of 6-Methoxyaromadendrin 3-O-acetate. This involves a series of well-defined steps to bridge the gap from basic research to potential clinical application. nih.govnih.gov

The first step would be to evaluate the compound's efficacy in animal models of relevant diseases, such as inflammatory disorders or neurodegenerative conditions. For example, if in vitro studies confirm anti-inflammatory activity, its effects could be tested in a murine model of carrageenan-induced paw edema. nih.gov

Pharmacokinetic studies are also a critical component of preclinical development. These studies will determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, providing essential information for designing effective in vivo experiments.

Finally, preliminary toxicology studies are necessary to assess the safety profile of the compound. While flavonoids are generally considered to have low toxicity, it is essential to establish a safe dose range for further development. nih.gov The journey of natural products from the lab to the clinic is long and challenging, but for a compound with the potential of 6-Methoxyaromadendrin 3-O-acetate, it is a journey worth undertaking. acs.orgacs.orgfrontiersin.org

Q & A

Q. What experimental approaches are used to study its role in nanoparticle biosynthesis?

- Methodological Answer : Green synthesis studies (e.g., ZnO nanoparticles) use plant extracts rich in flavonoids. 6-Methoxyaromadendrin 3-O-acetate interacts with zinc precursors via hydroxyl and carbonyl groups, reducing metal ions. Researchers employ UV-Vis spectroscopy, transmission electron microscopy (TEM), and Fourier-transform infrared (FTIR) spectroscopy to confirm nanoparticle formation and flavonoid participation .

Q. What quantitative methods are suitable for measuring 6-Methoxyaromadendrin 3-O-acetate levels in metabolic studies?

- Methodological Answer : Targeted metabolomics using UPLC-MS/MS with multiple reaction monitoring (MRM) ensures precise quantification. For example, in sucrose-stress experiments, peak area normalization against internal standards (e.g., rutin) and statistical validation via ANOVA with post-hoc Tukey’s test are critical .

Advanced Research Questions

Q. How does sucrose concentration regulate the biosynthesis of 6-Methoxyaromadendrin 3-O-acetate in plants?

- Methodological Answer : Controlled hydroponic or in vitro systems with sucrose gradients (50–300 mM) are used to mimic osmotic stress. Metabolomic profiling reveals upregulated phenylpropanoid pathway genes. In Melissa officinalis, 150 mM sucrose increased 6-Methoxyaromadendrin 3-O-acetate by 1.3-fold, while 300 mM induced a 2.1-fold rise, validated via PLS-DA and hierarchical clustering .

Q. How can researchers resolve contradictions in molecular weight or structural data for this compound?

- Methodological Answer : Discrepancies (e.g., exact mass conflicts) require cross-validation using isotopic pattern analysis (HRMS) and fragmentation studies (MS/MS). For instance, evidence confirms the formula C₁₈H₁₆O₈ (exact mass: 388.8) over conflicting commercial reports, emphasizing reliance on peer-reviewed spectral libraries .

Q. What mechanisms explain 6-Methoxyaromadendrin 3-O-acetate’s negative contribution to PLS-DA components in metabolomic studies?

- Methodological Answer : In PLS-DA, negative loadings indicate inverse correlations with experimental factors (e.g., low sucrose). This suggests the compound may act as a stress biomarker under specific conditions. Researchers should integrate pathway enrichment analysis (e.g., KEGG) to contextualize its role in flavonoid biosynthesis networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.